3.4-Diethyladiponitrile

Description

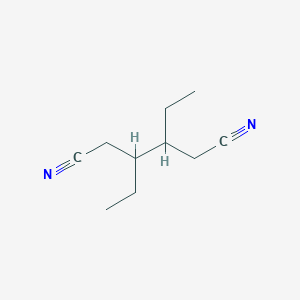

Structure

3D Structure

Properties

Molecular Formula |

C10H16N2 |

|---|---|

Molecular Weight |

164.25 g/mol |

IUPAC Name |

3,4-diethylhexanedinitrile |

InChI |

InChI=1S/C10H16N2/c1-3-9(5-7-11)10(4-2)6-8-12/h9-10H,3-6H2,1-2H3 |

InChI Key |

UQMKSOCTVZBEDS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC#N)C(CC)CC#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Formation Mechanisms of 3,4 Diethyladiponitrile

Electrochemical Formation Pathways

The primary industrial method for adiponitrile (B1665535) synthesis is the electrohydrodimerization (EHD) of acrylonitrile (B1666552). This process, while highly optimized for the production of the linear dimer, can also lead to the formation of various byproducts, including branched dinitriles. The formation of 3,4-Diethyladiponitrile in this context is a result of complex interactions at the electrode surface and in the bulk electrolyte.

Electrohydrodimerization Byproduct Analysis in Adiponitrile Production

The electrohydrodimerization of activated olefins like acrylonitrile is a cornerstone of industrial organic electrosynthesis. The main reaction involves the coupling of two acrylonitrile molecules to form adiponitrile. However, the reaction is not perfectly selective, and several byproducts are known to form. These include propionitrile (B127096), the hydrogenation product of acrylonitrile, and various oligomers.

While not a commonly reported major byproduct, the formation of 3,4-Diethyladiponitrile can be postulated to arise from the dimerization of a substituted acrylonitrile precursor, such as crotononitrile (B213123) (2-butenenitrile), if present in the feedstock, or from more complex radical cross-coupling reactions. The analysis of byproducts in adiponitrile production is crucial for optimizing reaction conditions to maximize the yield of the desired linear product and minimize the formation of less desirable branched isomers.

Table 1: Common Byproducts in Adiponitrile Production via Electrohydrodimerization

| Byproduct | Formation Pathway |

| Propionitrile | Further reduction and protonation of the acrylonitrile radical intermediate. |

| Acrylonitrile Oligomers | Polymerization of acrylonitrile at low current densities and high local concentrations. |

| Branched Dinitriles (e.g., 2-Methylglutaronitrile) | Dimerization involving isomerized precursors or alternative coupling pathways. researchgate.net |

Influence of Near-Electrode Microenvironments and Electrolyte Composition

The composition of the electrolyte and the microenvironment near the cathode surface play a critical role in determining the product distribution during the electrohydrodimerization of acrylonitrile. Tetraalkylammonium salts are often used as supporting electrolytes, and they are known to populate the electrical double layer (EDL). This creates a microenvironment that favors interactions with organic molecules like acrylonitrile, enhancing its concentration near the electrode while repelling water molecules.

This localized concentration of the organic reactant can influence the dimerization pathway. The specific nature of the quaternary ammonium (B1175870) salt, including the size and structure of the alkyl groups, can affect the properties of the EDL and, consequently, the selectivity of the reaction. Variations in electrolyte pH and the presence of other additives can also alter the balance between dimerization, hydrogenation, and oligomerization pathways. The formation of substituted adiponitriles would be highly sensitive to these subtle changes in the near-electrode environment.

Role of Free Radical Coupling in Byproduct Generation

The mechanism of electrohydrodimerization is believed to proceed through radical intermediates. The process begins with the reduction of acrylonitrile at the cathode to form a radical anion. This radical anion can then undergo one of two primary pathways: further reduction and protonation to form propionitrile, or dimerization to yield adiponitrile.

Electron paramagnetic resonance (EPR) spectroscopy studies have confirmed the presence of free radicals during the electroreduction of acrylonitrile. These studies suggest that the coupling of these radical intermediates occurs primarily in the electrolyte. The formation of branched byproducts like 3,4-Diethyladiponitrile could occur through the cross-coupling of different radical species present in the reaction mixture. For instance, if ethyl-substituted radical intermediates were formed, their coupling would lead to the corresponding diethyl-substituted dinitrile. The selectivity of this coupling is influenced by the stability of the radical intermediates and the reaction conditions.

Extrapolative Chemical Synthesis Routes for Branched Dinitriles

While the electrochemical formation of 3,4-Diethyladiponitrile is primarily a matter of byproduct analysis, its targeted synthesis would require different strategies. These can be extrapolated from general methods for the synthesis of nitriles and dinitriles, with specific adaptations to introduce the desired branching and stereochemistry.

Adaptations from General Nitrile Synthetic Methods

Several established methods for nitrile synthesis could potentially be adapted for the preparation of 3,4-Diethyladiponitrile. These methods generally involve the formation of new carbon-carbon bonds and the introduction of cyano groups.

Reductive Coupling of Activated Olefins: A plausible route involves the reductive coupling of an ethyl-substituted activated olefin, such as 2-pentenenitrile. This approach is analogous to the industrial adiponitrile process but starts with a substituted precursor. Iron-catalyzed reductive coupling of olefins with a silane (B1218182) reducing agent has been shown to be effective for creating hindered carbon-carbon bonds. This method could potentially be applied to couple two molecules of an appropriate ethyl-substituted unsaturated nitrile.

Michael Addition of Cyanide: The conjugate addition of a cyanide nucleophile to an α,β-unsaturated nitrile is a powerful method for forming dinitriles. elsevierpure.com For the synthesis of 3,4-Diethyladiponitrile, this would involve the addition of a cyanide source to a molecule like 3-ethyl-2-pentenenitrile. The reaction is typically base-catalyzed and can be influenced by the choice of solvent and cyanide reagent. Manganese-catalyzed base-free addition of saturated nitriles to unsaturated nitriles offers a milder alternative that could be applicable. rsc.org

Hydrocyanation of Alkenes: The hydrocyanation of unactivated alkenes, catalyzed by nickel complexes, is a major industrial process. researchgate.net A potential route to 3,4-Diethyladiponitrile could involve the hydrocyanation of a diethyl-substituted diene. However, controlling the regioselectivity of the two cyanide additions would be a significant challenge.

Strategies for Stereoselective Formation of Dinitriles

The synthesis of 3,4-Diethyladiponitrile results in a molecule with two stereocenters, meaning that diastereomers (meso and a pair of enantiomers) can be formed. Achieving stereoselectivity in its synthesis is a significant challenge that requires the use of chiral catalysts or auxiliaries.

Asymmetric Hydrocyanation: The use of chiral ligands with nickel catalysts can induce enantioselectivity in the hydrocyanation of prochiral alkenes. researchgate.net This approach could be applied to a suitably substituted olefin to create one of the stereocenters, followed by further transformations to complete the dinitrile synthesis. Rhodium-catalyzed asymmetric cyanide-free hydrocyanation of alkenes has also been developed, offering an alternative with high enantioselectivities. organicreactions.orgnih.gov

Asymmetric Conjugate Addition: The conjugate addition of cyanide to α,β-unsaturated compounds can be rendered enantioselective by using chiral catalysts. encyclopedia.pubacs.org For instance, chiral salen-Al complexes have been used to catalyze the asymmetric conjugate addition of hydrogen cyanide to α,β-unsaturated imides with high enantioselectivity. helsinki.fi A similar strategy could be envisioned for an ethyl-substituted α,β-unsaturated nitrile, which would establish one of the stereocenters. Subsequent synthetic steps would then be required to introduce the second cyano group and the second ethyl group with stereocontrol.

Diastereoselective Approaches: If one stereocenter is already present in the starting material, a diastereoselective reaction can be used to control the formation of the second stereocenter. For example, the conjugate addition of a nucleophile to a chiral α,β-unsaturated nitrile can proceed with high diastereoselectivity, controlled by the existing stereocenter.

Table 2: Potential Stereoselective Strategies for 3,4-Diethyladiponitrile Synthesis

| Strategy | Key Principle | Potential Precursor |

| Asymmetric Hydrocyanation | Use of a chiral catalyst to control the addition of HCN to a prochiral alkene. | An appropriately substituted diethyl alkene. |

| Asymmetric Conjugate Addition | A chiral catalyst directs the enantioselective addition of a cyanide nucleophile. | An ethyl-substituted α,β-unsaturated nitrile. |

| Diastereoselective Synthesis | An existing stereocenter in the starting material directs the formation of the second stereocenter. | A chiral, ethyl-substituted unsaturated nitrile. |

Based on a comprehensive search of available scientific literature, there is no specific information regarding the advanced synthetic methodologies and formation mechanisms for the chemical compound 3,4-Diethyladiponitrile . Research and documentation predominantly focus on the synthesis of its parent compound, adiponitrile, which is a crucial industrial intermediate for the production of nylon.

Therefore, an article detailing the catalytic approaches in the synthesis of 3,4-Diethyladiponitrile, as requested, cannot be generated at this time due to the absence of published research findings, data tables, or detailed formation mechanisms for this specific molecule.

General catalytic methods for dinitrile synthesis exist, such as hydrocyanation and electrohydrodimerization. However, their specific application, catalyst selection, reaction conditions, and efficiency for the synthesis of 3,4-Diethyladiponitrile have not been documented in the available literature.

Mechanistic Elucidation Via Advanced Spectroscopic and Kinetic Studies

In-Situ Spectroscopic Investigations of Reaction Intermediates (e.g., ATR-FTIR, EPR)

In-situ spectroscopic techniques are crucial for observing and characterizing the short-lived intermediates that are formed during the electrochemical synthesis of 3,4-Diethyladiponitrile. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy and Electron Paramagnetic Resonance (EPR) spectroscopy are particularly powerful in this regard.

ATR-FTIR Spectroscopy: This technique allows for the real-time monitoring of the concentrations of reactants, intermediates, and products near the electrode surface. In the context of the electrohydrodimerization of activated olefins like 2-ethylacrylonitrile (B154658), in-situ ATR-FTIR can provide evidence for the formation of radical anions and other intermediates. researchgate.net The changes in the vibrational frequencies of the nitrile and C=C double bonds of 2-ethylacrylonitrile can be tracked as the reaction progresses.

Illustrative In-Situ ATR-FTIR Data for the Electrohydrodimerization of 2-Ethylacrylonitrile

| Wavenumber (cm⁻¹) | Assignment | Observation during Electrolysis | Interpretation |

|---|---|---|---|

| ~2230 | C≡N stretch of 2-ethylacrylonitrile | Decrease in intensity | Consumption of the reactant |

| ~1630 | C=C stretch of 2-ethylacrylonitrile | Decrease in intensity | Consumption of the reactant |

| Lowered Frequency | C≡N stretch of radical anion | Appearance of a new, weaker band | Formation of the initial radical anion intermediate |

This table is illustrative and based on typical spectroscopic shifts observed in similar systems.

EPR Spectroscopy: EPR is a highly sensitive method for the direct detection of paramagnetic species, such as the radical anions that are key intermediates in the electrohydrodimerization process. The detection and characterization of the 2-ethylacrylonitrile radical anion would provide strong evidence for a mechanism involving single electron transfer steps. researchgate.net The hyperfine coupling constants observed in the EPR spectrum can provide information about the distribution of the unpaired electron within the radical anion, offering insights into its structure and reactivity.

Kinetic Isotope Effect Studies for Reaction Mechanism Determination

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and for probing the transition state structure by examining the effect of isotopic substitution on the reaction rate. wikipedia.org In the synthesis of 3,4-Diethyladiponitrile, KIE studies can help to elucidate the roles of proton and electron transfer steps.

By comparing the rate of reaction using deuterated starting materials or solvents (e.g., D₂O instead of H₂O as a proton source), it is possible to determine if a C-H (or O-H) bond is broken in the rate-determining step. A primary KIE (kH/kD > 1) would indicate that proton transfer is involved in the slowest step of the reaction. The magnitude of the KIE can provide further details about the symmetry of the transition state.

Hypothetical Kinetic Isotope Effect Data for the Formation of 3,4-Diethyladiponitrile

| Reaction | kH/kD | Interpretation |

|---|---|---|

| Formation of 3,4-Diethyladiponitrile | ~1.0 | Proton transfer is likely not the rate-determining step. |

This table presents hypothetical data based on findings for the electrohydrodimerization of acrylonitrile (B1666552) to illustrate the application of KIE studies. researchgate.net

Electron Transfer Pathways in Electrochemical Transformations

The key steps in the electron transfer pathway are:

Initial Electron Transfer: An electron is transferred from the cathode to a molecule of 2-ethylacrylonitrile to form a radical anion.

Radical Coupling: Two of these radical anions can then couple to form a dianion of 3,4-Diethyladiponitrile.

Protonation: The dianion is subsequently protonated to yield the final product.

Alternatively, the radical anion could be protonated first to form a neutral radical, which then dimerizes. The specific pathway can be influenced by factors such as the electrode material, solvent, and electrolyte composition.

Understanding Proton Transfer Processes in Reaction Systems

Proton transfer is a critical step in the formation of the final, neutral 3,4-Diethyladiponitrile molecule from the negatively charged intermediates formed at the cathode. The source of protons is typically the solvent (e.g., water) or a deliberately added proton donor. The timing and mechanism of proton transfer can significantly impact the product distribution.

As indicated by kinetic isotope effect studies in analogous systems, the protonation step may or may not be the rate-determining step for the formation of the dimer. researchgate.net If the coupling of radical anions is the slow step, the subsequent protonation will be fast. Conversely, if the protonation of an intermediate is the rate-limiting step, this will be reflected in a significant kinetic isotope effect. The pH near the electrode surface also plays a crucial role in the proton transfer processes and can influence the selectivity of the reaction towards dimerization versus simple hydrogenation.

Computational Chemistry and Theoretical Modeling of 3,4 Diethyladiponitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in determining the electronic structure of molecules. northwestern.eduornl.gov These calculations solve the Schrödinger equation for a given molecule to yield its wavefunction, from which numerous properties can be derived. northwestern.edu For 3,4-Diethyladiponitrile, methods like Density Functional Theory (DFT) can be employed to predict its geometry, electronic energy, and molecular orbitals. nih.govacs.org

The electronic structure provides a foundation for understanding the molecule's reactivity. The distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential surface all offer clues as to how 3,4-Diethyladiponitrile will interact with other chemical species. For instance, the nitrile groups, with their high electron density on the nitrogen atoms, are expected to be key sites for chemical reactions. nih.gov

Table 1: Predicted Electronic Properties of 3,4-Diethyladiponitrile (Illustrative)

| Property | Predicted Value (Illustrative) | Significance |

| Dipole Moment | ~3.5 D | Indicates a polar molecule, influencing its solubility and intermolecular interactions. |

| HOMO Energy | -8.2 eV | Relates to the molecule's ability to donate electrons in a reaction. |

| LUMO Energy | +1.5 eV | Relates to the molecule's ability to accept electrons in a reaction. |

| HOMO-LUMO Gap | 9.7 eV | A large gap suggests high kinetic stability. |

Note: The values in this table are illustrative and would need to be determined by specific quantum chemical calculations.

Molecular Dynamics Simulations of Reaction Environments and Interfacial Phenomena

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of molecular systems. mdpi.comnih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. researchgate.netresearchgate.net This allows for the study of the behavior of 3,4-Diethyladiponitrile in different environments, such as in various solvents or at the interface of different phases.

In the context of the synthesis of 3,4-Diethyladiponitrile, MD simulations can be used to understand the role of the solvent in the reaction, the diffusion of reactants, and the interactions at a catalyst surface. For example, in the electrochemical synthesis of adiponitrile (B1665535), a related compound, understanding the near-electrode microenvironment is crucial. chemrxiv.org MD simulations can provide insights into the concentration of reactants and intermediates near the electrode surface, which can influence reaction rates and selectivity.

Predictive Modeling of Reaction Selectivity and Byproduct Formation

The synthesis of a specific isomer like 3,4-Diethyladiponitrile often involves challenges related to selectivity. Predictive modeling, which can be informed by both quantum chemical calculations and experimental data, is a valuable tool for understanding and controlling reaction outcomes. rsc.orgchemrxiv.org By calculating the activation energies for different reaction pathways, it is possible to predict which products are most likely to form under specific conditions. nih.gov

For instance, in the hydrodimerization of a substituted acrylonitrile (B1666552) to form a diethyladiponitrile, several isomers could potentially be formed. Computational models can be built to predict the regioselectivity and stereoselectivity of the reaction. These models can take into account factors such as the structure of the reactants, the nature of the catalyst, and the reaction conditions. By understanding the factors that control selectivity, it becomes possible to design more efficient and sustainable synthetic routes that minimize the formation of unwanted byproducts. nih.gov

Application of Machine Learning in Reaction Discovery and Optimization

The application of machine learning (ML) in chemistry is a rapidly growing field that has the potential to revolutionize how chemical reactions are discovered and optimized. beilstein-journals.orgarocjournal.com ML algorithms can be trained on large datasets of chemical reactions to identify patterns and make predictions about new reactions. researchgate.net This data-driven approach can accelerate the process of finding optimal reaction conditions, such as temperature, pressure, catalyst, and solvent, to maximize the yield and selectivity of a desired product like 3,4-Diethyladiponitrile. duke.edursc.org

For the synthesis of 3,4-Diethyladiponitrile, an ML model could be developed to predict the reaction outcome based on a set of input parameters. The model would be trained on a dataset of similar reactions, and once trained, it could be used to explore a vast parameter space to identify the conditions that are most likely to lead to a high yield of the desired product. beilstein-journals.org This can significantly reduce the number of experiments required, saving time and resources.

Table 2: Illustrative Data for Machine Learning Model Training

| Reactant Concentration (mol/L) | Temperature (°C) | Catalyst Loading (mol%) | Solvent | Yield of 3,4-Diethyladiponitrile (%) |

| 0.5 | 60 | 1 | Toluene | 75 |

| 1.0 | 60 | 1 | Toluene | 82 |

| 0.5 | 80 | 1 | Toluene | 65 |

| 0.5 | 60 | 2 | Toluene | 85 |

| 0.5 | 60 | 1 | Acetonitrile | 60 |

Note: This table represents a small, illustrative subset of the type of data that would be used to train a machine learning model for reaction optimization.

Industrial Relevance and Process Implications

Impact of 3,4-Diethyladiponitrile on Adiponitrile (B1665535) Production Efficiency and Selectivity

The selectivity of the electrohydrodimerization (EHD) of acrylonitrile (B1666552) is a critical parameter, and intensive research has been dedicated to its enhancement. rsc.org Studies have shown that careful control over reaction conditions can significantly improve selectivity. nyu.edu For instance, factors such as electrolyte composition, reactant concentration, operating current densities, and temperature are all crucial in directing the reaction towards the desired product and minimizing the formation of undesired side products like 3,4-diethyladiponitrile. rsc.org High selectivity, with some studies achieving up to 83%, is a key goal for improving the efficiency of adiponitrile's electrochemical production. nyu.edu

The following table illustrates the conceptual relationship between process parameters and the selectivity for adiponitrile, which inversely relates to the formation of byproducts such as 3,4-diethyladiponitrile.

| Process Parameter | Impact on Adiponitrile Selectivity | Consequence for 3,4-Diethyladiponitrile Formation |

| Electrolyte Composition | Optimized composition enhances selectivity. | Minimized formation. |

| Reactant Concentration | Controlled concentrations improve reaction kinetics. | Reduced formation. |

| Current Density | Optimal current density is crucial for high selectivity. | Lowered formation at optimal levels. |

| Temperature | Precise temperature control can favor desired product. | Minimized formation within optimal range. |

Strategies for Minimizing Byproduct Formation in Industrial Electrosynthesis

Minimizing the formation of 3,4-diethyladiponitrile is a key objective in the industrial electrosynthesis of adiponitrile. The primary strategy revolves around the meticulous control of reaction parameters to maximize the selectivity towards the linear adiponitrile product. This involves a multi-faceted approach to process optimization.

Key strategies include:

Catalyst and Electrode Material Selection: The choice of cathode material is critical. While traditional processes have used materials like lead and cadmium, research is ongoing into less toxic and more selective alternatives, such as bismuth-modified electrodes. rsc.org These advanced materials can offer higher selectivity for adiponitrile, thereby reducing the generation of all byproducts, including 3,4-diethyladiponitrile. rsc.org

Electrolyte Engineering: The composition of the electrolyte solution, including the concentration of quaternary alkyl ammonium (B1175870) salts, plays a significant role in the reaction pathway. rsc.org Fine-tuning the electrolyte can help to suppress side reactions that lead to the formation of branched dimers.

Process Parameter Optimization: As mentioned previously, the precise control of current density, temperature, reactant concentration, and electrolyte pH are all levers that can be used to steer the reaction towards higher adiponitrile yields. nyu.edursc.org

Reactor Design: The design of the electrochemical reactor itself can influence mass transport and reaction kinetics, which in turn affects product distribution. nyu.edu

The table below summarizes some of the key strategies employed to minimize byproduct formation.

| Strategy | Description | Impact on 3,4-Diethyladiponitrile |

| Advanced Cathode Materials | Utilizing high-performance, low-toxicity materials like bismuth nanosheets. rsc.org | Reduces formation by enhancing selectivity for adiponitrile. rsc.org |

| Electrolyte Optimization | Adjusting the concentration of salts and pH of the electrolyte solution. rsc.org | Suppresses side reactions leading to byproduct formation. |

| Parameter Control | Precise real-time control of current, temperature, and concentration. nyu.edu | Favors the kinetics of linear dimerization over branched dimerization. |

Challenges and Innovations in Electrolyte Recycling and Separation from Byproducts

The recycling of the electrolyte is a critical aspect of the economic and environmental viability of the adiponitrile electrosynthesis process. However, the accumulation of byproducts like 3,4-diethyladiponitrile presents significant challenges.

Challenges:

Separation Complexity: The structural similarity and close boiling points of adiponitrile and its isomers, including 3,4-diethyladiponitrile, make their separation via distillation an energy-intensive process.

Electrolyte Contamination: The buildup of byproducts in the electrolyte can negatively impact the efficiency and selectivity of the electrochemical reaction over time, necessitating costly purification steps.

Environmental Concerns: The disposal of spent electrolytes and separated byproducts must be managed carefully to avoid environmental contamination. researchgate.net

Innovations:

Advanced Separation Technologies: Research is exploring more efficient separation techniques beyond simple distillation, such as membrane separation and advanced extraction methods, to reduce energy consumption.

Improved Process Control: Real-time analysis and control of the reaction can help to minimize the rate of byproduct formation, thereby reducing the burden on the separation and recycling systems. yale.edu

Integrated Recycling Loops: The development of closed-loop systems where the electrolyte is continuously purified and recycled is a key goal for sustainable production.

The challenges in separating byproducts from electrolytes in chemical synthesis are analogous to those faced in other industries, such as lithium-ion battery recycling, where the separation of valuable materials from complex mixtures is a major hurdle. mdpi.comnih.govresearchgate.net

Contributions to Sustainable Chemical Manufacturing and Green Chemistry Principles

The management of byproducts like 3,4-diethyladiponitrile is intrinsically linked to the principles of green chemistry and sustainable manufacturing. yale.edupsu.edu The electrosynthesis of adiponitrile is often cited as a greener alternative to traditional thermochemical methods, which can involve hazardous reagents like hydrogen cyanide. nyu.edursc.orgrsc.org However, to fully realize its green potential, the process must be highly efficient and minimize waste.

This aligns with several core principles of green chemistry:

Prevention: It is better to prevent the formation of waste (byproducts) than to treat or clean it up after it has been created. acs.org Strategies to minimize 3,4-diethyladiponitrile formation directly address this principle.

Atom Economy: By maximizing the conversion of acrylonitrile to adiponitrile, the process improves its atom economy, ensuring that more of the raw materials end up in the final product.

Less Hazardous Chemical Syntheses: The move towards less toxic electrode materials, away from heavy metals, is a clear application of this principle. rsc.orgacs.org

By continuously improving the selectivity of the adiponitrile synthesis and developing efficient methods for recycling and managing byproducts like 3,4-diethyladiponitrile, the chemical industry can further enhance the sustainability of nylon 6,6 production and move closer to the ideals of green chemistry. msu.edu The ability to power this electrochemical process using renewable energy sources further solidifies its potential as a cornerstone of sustainable chemical manufacturing. nyu.edursc.org

Emerging Research Frontiers and Future Directions

Development of Highly Selective Catalytic Systems for Dinitrile Synthesis

The synthesis of adiponitrile (B1665535) is a cornerstone of the polymer industry, predominantly achieved through the nickel-catalyzed hydrocyanation of 1,3-butadiene. wikipedia.org However, the regioselective synthesis of a substituted derivative like 3,4-diethyladiponitrile presents a far more complex catalytic challenge. The primary goal is to control the formation of C-C bonds and the addition of cyanide groups to achieve the desired isomer with high fidelity, avoiding the formation of other regioisomers.

Future research is intensely focused on designing new generations of homogeneous catalysts, primarily based on transition metals such as nickel, palladium, and rhodium, that can exert precise stereochemical and regiochemical control. researchgate.netliv.ac.uk

Nickel-Based Catalysis: Building on the success of the industrial adiponitrile process, research is exploring the impact of sophisticated ligand design on nickel catalysts to influence the hydrocyanation of substituted dienes. acs.orgnih.gov The challenge lies in directing the cyanide addition to the internal positions of a C6-dialkyl-substituted precursor. Ligands with specific steric bulk and electronic properties are required to modulate the stability of intermediate π-allyl nickel complexes, thereby guiding the regioselectivity of the reductive elimination step that forms the C-CN bond. nih.gov

Palladium and Rhodium Systems: Palladium and rhodium complexes offer alternative catalytic pathways that may provide enhanced selectivity for complex dinitriles. nih.govqueensu.ca For instance, palladium-catalyzed reactions have shown promise in the synthesis of various nitriles from amides or via carbopalladation, demonstrating the versatility of this metal in C-CN bond formation. frontiersin.orgacs.org Rhodium-catalyzed systems are also being investigated for the functionalization of alkylnitriles, which could open pathways for building the desired diethyl structure through different synthetic strategies. liv.ac.ukacs.org

| Catalytic System | Key Advantages | Challenges for 3,4-Diethyladiponitrile Synthesis | Research Direction |

|---|---|---|---|

| Nickel / Phosphite (B83602) Ligands | Industrially proven for adiponitrile; high activity. | Controlling regioselectivity with substituted precursors; potential for byproduct formation. tue.nl | Design of sterically demanding and electronically tuned phosphite or phosphoramidite (B1245037) ligands. acs.org |

| Palladium / NHC or Phosphine Ligands | High functional group tolerance; versatile in C-C and C-CN bond formation. researchgate.net | Catalyst stability and cost; developing a direct hydrocyanation route with high turnover. | Exploring novel reaction pathways, such as tandem cyanation/alkylation or dehydration of a precursor diamide. nih.govgalchimia.com |

| Rhodium / Chiral Ligands | Excellent for asymmetric catalysis; unique reactivity pathways. acs.org | High cost of the metal; limited examples for dinitrile synthesis. | Development of reactions involving C-H functionalization of nitrile precursors or selective cycloadditions. liv.ac.uk |

| Copper / N-Heterocyclic Carbene (NHC) Ligands | Lower cost metal; effective in hydroalumination/cyanation sequences. beilstein-journals.org | Requires stoichiometric hydride reagents; developing a direct catalytic cycle. | Application to di-allene or related precursors to build the C6 backbone selectively. beilstein-journals.org |

Advanced In-Situ Characterization Techniques for Dynamic Reaction Monitoring

The optimization of complex, multi-step catalytic reactions requires a deep understanding of the reaction mechanism, including the identification of transient intermediates and catalyst resting states. Advanced in-situ spectroscopic techniques are indispensable tools for acquiring this knowledge in real time, under true process conditions. wikipedia.org For the synthesis of 3,4-diethyladiponitrile, these methods can provide critical data to accelerate catalyst development and process optimization. fu-berlin.de

In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy: ReactIR™ and similar probe-based FTIR technologies allow for the continuous monitoring of concentrations of key species in the liquid phase. mt.commt.com By tracking the characteristic vibrational frequencies of nitrile groups (-C≡N stretch around 2240 cm⁻¹), C=C double bonds of precursors, and metal-ligand complexes, researchers can build detailed kinetic profiles, identify reaction endpoints, and detect the formation of byproducts. nih.govnih.gov

Operando Raman Spectroscopy: Raman spectroscopy is highly complementary to FTIR, particularly for symmetric vibrations and for studying solid catalysts or catalyst states in slurries. spectroscopyonline.com It can be used with fiber-optic probes under high pressures and temperatures, making it ideal for operando studies where catalytic activity is measured simultaneously with spectroscopic characterization. ornl.govrsc.org This could be crucial for observing ligand dissociation, catalyst oxidation state changes, or the binding of substrates to the metal center.

In-Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: For homogeneous catalytic systems, high-pressure NMR is a uniquely powerful tool for elucidating reaction mechanisms. wiley.com It can provide unambiguous structural information on intermediates, including labile organometallic complexes that exist only under catalytic conditions. uclouvain.bersc.org Tracking shifts in ³¹P (for phosphine/phosphite ligands) or ¹³C NMR would provide direct evidence of the catalyst's evolution throughout the catalytic cycle.

| Technique | Information Gained | Advantages for Dinitrile Synthesis | Limitations |

|---|---|---|---|

| In-Situ FTIR | Concentration profiles of reactants, products, intermediates; reaction kinetics. mt.com | Excellent for tracking -C≡N and C=C functional groups; robust probes for industrial environments. | Difficult to observe catalyst structure directly; overlapping peaks in complex mixtures. |

| Operando Raman | Catalyst structure (metal-ligand bonds), surface species, C-C bond vibrations. spectroscopyonline.com | Low interference from solvents like water; can be coupled with gas chromatography for simultaneous activity measurement. elsevierpure.com | Weak signals for some functional groups; potential for fluorescence interference. rsc.org |

| In-Situ NMR | Unambiguous structure of soluble species, including catalyst intermediates and organometallics. wiley.com | Provides direct mechanistic insight; quantitative analysis of species in solution. uclouvain.be | Requires specialized high-pressure tubes; limited to homogeneous reactions; lower sensitivity. fu-berlin.de |

Integrated Computational-Experimental Approaches for Rational Design of Chemical Processes

The traditional trial-and-error approach to catalyst and process development is time-consuming and resource-intensive. The modern paradigm involves a synergistic interplay between computational chemistry and experimental validation, creating an accelerated path to innovation. mdpi.com This integrated approach is particularly well-suited for tackling the selectivity challenges inherent in the synthesis of 3,4-diethyladiponitrile.

The workflow typically begins with computational screening of virtual libraries of catalysts. nih.govrsc.org Using Density Functional Theory (DFT), researchers can calculate key descriptors of catalytic activity, such as the binding energies of substrates and the energy barriers for critical reaction steps (e.g., oxidative addition, migratory insertion, reductive elimination). researchgate.netrsc.org This allows for the down-selection of the most promising catalyst candidates before any are synthesized in the lab.

For the synthesis of 3,4-diethyladiponitrile, DFT modeling can be used to:

Predict Regioselectivity: By calculating the transition state energies for all possible pathways of cyanide addition, models can predict which catalyst-ligand combination is most likely to yield the desired 3,4-isomer.

Elucidate Reaction Mechanisms: Computation can reveal the full energy profile of the catalytic cycle, identifying the rate-determining step and potential catalyst deactivation pathways. chemrxiv.org

Guide Ligand Design: Models can predict how modifications to a ligand's electronic or steric properties will impact catalyst performance, guiding a more rational and targeted approach to experimental synthesis. cdnsciencepub.com

Experimental validation provides the crucial feedback loop. The most promising catalysts identified computationally are synthesized and tested. The experimental results (yield, selectivity, kinetics) are then used to benchmark and refine the theoretical models, leading to a more accurate and predictive understanding of the system. acs.org

| Stage | Computational Task (DFT) | Experimental Task | Synergistic Outcome |

|---|---|---|---|

| 1. Catalyst Screening | Calculate binding energies and reaction barriers for a virtual library of catalysts. rsc.org | Synthesize a small subset of the most promising candidates predicted by theory. | Rapid identification of lead catalyst structures, minimizing experimental effort. |

| 2. Mechanistic Investigation | Model the complete catalytic cycle, identifying transition states and intermediates. acs.org | Perform in-situ spectroscopic studies (NMR, FTIR) to detect predicted intermediates. wiley.com | Validated reaction mechanism and understanding of selectivity-determining steps. |

| 3. Catalyst Optimization | Predict the effect of ligand modifications on reaction barriers and selectivity. | Synthesize and test second-generation catalysts based on computational guidance. | Accelerated development of a highly selective and active catalyst. |

| 4. Process Optimization | Model the effect of temperature, pressure, and concentration on reaction kinetics. | Conduct kinetic experiments under optimized conditions to maximize yield. | A rationally designed, efficient, and selective chemical process. |

Exploration of 3,4-Diethyladiponitrile as a Scaffold for Novel Chemical Syntheses

Beyond the challenges of its synthesis, 3,4-diethyladiponitrile represents a valuable and underexplored building block for materials science and organic synthesis. The two nitrile groups offer versatile handles for chemical transformation, while the diethyl-substituted aliphatic backbone can impart unique physical properties to the resulting molecules. researchgate.netnih.gov

Advanced Polyamides: The most direct application is the catalytic hydrogenation of the dinitrile to produce 3,4-diethyl-1,6-hexanediamine . slideshare.net This novel diamine can be used as a monomer to synthesize specialty polyamides through polycondensation with various diacids (e.g., adipic acid, terephthalic acid). nih.govelsevierpure.com The presence of the ethyl groups on the polymer backbone is expected to disrupt chain packing, potentially leading to polyamides with lower melting points, enhanced solubility in common organic solvents, and increased flexibility compared to conventional nylons. researchgate.net

Novel Polyesters and Plasticizers: Hydrolysis of the dinitrile groups would yield 3,4-diethyladipic acid . wikipedia.org This substituted dicarboxylic acid can serve as a monomer for new polyesters or as a precursor for novel plasticizers, where the alkyl side chains could improve compatibility with polymer matrices like PVC.

Other Functional Molecules: The versatile chemistry of the nitrile group allows for its transformation into a wide array of other functionalities, including primary amines, amides, carboxylic acids, and heterocycles. wikipedia.orgresearchgate.net This opens the door to using 3,4-diethyladiponitrile as a starting material for a range of specialty chemicals where the C10-diethyl backbone is a desired structural motif.

| Derivative Compound | Synthetic Transformation | Potential Application | Anticipated Properties |

|---|---|---|---|

| 3,4-Diethyl-1,6-hexanediamine | Catalytic Hydrogenation | Monomer for specialty polyamides (Nylons). nih.gov | Lower crystallinity, improved solubility, lower melting point, enhanced flexibility. |

| 3,4-Diethyladipic Acid | Acid or Base Hydrolysis | Monomer for polyesters; precursor for plasticizers. | Improved polymer processability; enhanced plasticizer compatibility. |

| Poly(3,4-diethylhexamethylene adipamide) | Polycondensation of the corresponding diamine and diacid. | Engineering plastics, specialty fibers, molding compounds. rsc.org | Amorphous or semi-crystalline with unique mechanical and thermal properties. |

| Tetrazole-containing Polymers | [2+3] Cycloaddition with azides. researchgate.net | High-energy materials, coordination polymers, gas storage materials. | High nitrogen content, unique coordination behavior. |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of 3,4-Diethyladiponitrile in experimental settings?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, gas chromatography-mass spectrometry (GC-MS) for purity assessment, and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups. Cross-validate results with elemental analysis to ensure consistency. For trace impurities, employ high-performance liquid chromatography (HPLC) with UV detection .

Q. How should researchers design experiments to evaluate the stability of 3,4-Diethyladiponitrile under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled temperature (e.g., 25°C, 40°C) and humidity (e.g., 60% RH) conditions. Monitor degradation using spectroscopic methods and track changes in physical properties (e.g., viscosity, color). Compare results against baseline data from inert atmosphere storage to identify degradation pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of 3,4-Diethyladiponitrile in asymmetric synthesis?

- Methodological Answer : Perform meta-analysis of published protocols to identify variables such as solvent polarity, catalyst loading, and reaction temperature. Replicate key studies under standardized conditions, and use statistical tools (e.g., ANOVA) to isolate confounding factors. Cross-reference with computational models (e.g., DFT calculations) to predict reaction mechanisms and validate experimental outcomes .

Q. What experimental strategies are effective for minimizing byproduct formation during the synthesis of 3,4-Diethyladiponitrile via nitrile alkylation?

- Methodological Answer : Optimize reaction stoichiometry using design of experiments (DoE) to balance reagent ratios. Employ in-situ monitoring (e.g., Raman spectroscopy) to detect intermediate species. Introduce scavengers (e.g., molecular sieves) to sequester reactive byproducts. Validate purity at each step via tandem mass spectrometry .

Q. How can the environmental persistence of 3,4-Diethyladiponitrile be assessed in soil and aquatic ecosystems?

- Methodological Answer : Conduct OECD 301/302 biodegradation tests under aerobic and anaerobic conditions. Measure half-life using LC-MS/MS and quantify bioaccumulation potential via octanol-water partition coefficients (log Kow). For ecotoxicity, perform Daphnia magna or Danio rerio assays to determine LC50 values .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for interpreting conflicting data on the thermal decomposition kinetics of 3,4-Diethyladiponitrile?

- Methodological Answer : Apply Arrhenius equation-based modeling to compare activation energies across studies. Use principal component analysis (PCA) to identify outlier datasets. Validate results with thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to correlate mass loss with enthalpy changes .

Q. How should researchers address discrepancies in reported cytotoxicity thresholds for 3,4-Diethyladiponitrile in mammalian cell lines?

- Methodological Answer : Standardize cell culture conditions (e.g., passage number, media composition) and exposure durations. Use flow cytometry to quantify apoptosis/necrosis ratios and compare with historical data. Perform dose-response curve fitting using Hill equation models to reconcile variability in IC50 values .

Safety and Handling Protocols

Q. What personal protective equipment (PPE) and engineering controls are critical when handling 3,4-Diethyladiponitrile in high-throughput laboratories?

- Methodological Answer : Use nitrile gloves, chemical-resistant aprons, and full-face respirators with organic vapor cartridges. Implement fume hoods with minimum face velocities of 0.5 m/s. Establish spill containment protocols using inert absorbents (e.g., vermiculite) and conduct regular air monitoring for cyanide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.